2,6-Diacetoxynaphthalene

Thermotropic Liquid Crystalline Polymer Poly(ester-imide) Mesophase

This is 2,6-Diacetoxynaphthalene (CAS 22426-47-7), the acetylated precursor to 2,6-dihydroxynaphthalene. Its linear, rod-like 2,6-substitution pattern is structurally mandatory for forming thermotropic liquid crystalline phases in high-performance aromatic polyesters. Procuring the 2,6-isomer ensures the required mesomorphic behavior, high thermal stability, and unique rheology. Alternative isomers (e.g., 2,7-) introduce a molecular 'kink' that completely suppresses liquid crystallinity, resulting in inferior polymer performance. Specify the 2,6-isomer to guarantee LCP-grade thermal and mechanical properties.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 22426-47-7
Cat. No. B1581199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diacetoxynaphthalene
CAS22426-47-7
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C
InChIInChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3
InChIKeyJTUIDPCUTRXCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diacetoxynaphthalene (CAS 22426-47-7): Procurement-Grade Monomer for High-Performance Liquid Crystalline Polymers


2,6-Diacetoxynaphthalene (CAS 22426-47-7), also referred to as 2,6-naphthalenediyl diacetate, is a naphthalene-derived diester monomer with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol [1]. This compound is a white to almost white crystalline powder with a melting point of 176-179 °C and is commercially supplied with a purity of >99.0% (GC) [2]. It serves as a critical acetylated precursor for 2,6-dihydroxynaphthalene in the synthesis of high-performance aromatic polyesters, specifically thermotropic liquid crystalline polymers (LCPs), where the 2,6-substitution pattern is essential for achieving the desired mesomorphic behavior [3].

2,6-Diacetoxynaphthalene Isomer Selection: Why Substitution Pattern Dictates Polymer Function and Precludes Generic Replacement


The term "diacetoxynaphthalene" encompasses several positional isomers (e.g., 1,5-, 1,6-, 2,6-, and 2,7-), which are not interchangeable for advanced polymer applications. The geometry of the acetyloxy groups on the naphthalene ring dictates the rigidity, linearity, and mesogenic character of the resulting polymer chain [1]. Specifically, the 2,6-substitution pattern yields a linear, rod-like monomer conformation, which is essential for forming thermotropic liquid crystalline phases. In contrast, the 2,7-isomer introduces a structural 'kink' that disrupts molecular ordering and completely suppresses liquid crystallinity in analogous polymer systems [2]. Substituting the 2,6-isomer with a non-specific or alternative isomer in a procurement specification will result in a polymer with fundamentally different and inferior thermal, crystalline, and rheological properties, thereby compromising the performance of the final LCP product [3].

2,6-Diacetoxynaphthalene: Quantitative Evidence of Differentiated Performance Against Positional Isomers


Liquid Crystalline Phase Formation: 2,6-Isomer Enables Mesophase, 2,7-Isomer Eliminates It

The most critical functional differentiation for 2,6-diacetoxynaphthalene is its ability to confer liquid crystallinity to polymers, a property absent in polymers synthesized from the 2,7-isomer. A direct comparative study on poly(ester-imide)s (PEIMs) synthesized via melt polymerization demonstrated that all polymers derived from the 2,6-substituted monomer (n-2,6 PEIM) exhibited a thermotropic liquid crystalline phase [1]. In stark contrast, the corresponding polymers synthesized with the 2,7-substituted isomer (n-2,7 PEIM) did not exhibit any liquid crystalline phase [1].

Thermotropic Liquid Crystalline Polymer Poly(ester-imide) Mesophase

Polymer Thermal Stability: 2,6-Derived Copolyesters Exhibit Highest Melting Point Among Naphthalenediol Isomers

In a comparative study of thermotropic copolyesters synthesized from p-acetoxybenzoic acid, diacetoxynaphthalene isomers, and α,ω-bis(4-carboxyphenoxy) alkanes, the polymer derived from 2,6-diacetoxynaphthalene demonstrated superior thermal performance. The research explicitly states that "the copolyesters derived from 2,6-naphthalenediol exhibited the highest melting temperature and degree of crystallinity regardless of the length of the spacer" when directly compared to polymers derived from 1,5-, 1,6-, and 2,7-naphthalenediol isomers under identical synthesis and testing conditions [1].

Copolyester Thermal Analysis Differential Scanning Calorimetry

Purity Specifications: Industrial-Scale Production Route Achieves 99.82% Purity for Polymer-Grade Material

The suitability of 2,6-diacetoxynaphthalene for high-performance polymer synthesis is contingent on its purity, as monomer impurities can act as chain terminators and severely limit molecular weight. A patented industrial process for producing the compound via acetylation of 2,6-dihydroxynaphthalene achieved a purity of 99.82% as determined by Differential Scanning Calorimetry (DSC), which is significantly higher than the typical >99.0% (GC) specification offered by commercial vendors [1][2]. This high level of purity is explicitly claimed to be suitable for use as a monomer for aromatic polyesters with liquid crystalline properties [1].

Monomer Purity Polymerization Differential Scanning Calorimetry

Spectral Fingerprint Authentication: Validated SDBS Reference Data Confirms Structural Identity

For quality assurance and regulatory compliance in a research or industrial setting, confirming the identity of the purchased compound is critical. 2,6-Diacetoxynaphthalene (CAS 22426-47-7) has a comprehensive and validated set of spectral reference data available from the Spectral Database for Organic Compounds (SDBS), an authoritative source maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan [1]. This curated entry includes reference spectra for Mass Spectrometry (MS), 13C NMR, 1H NMR, IR (KBr disc and nujol mull), and Raman spectroscopy, providing an orthogonal fingerprint for unambiguous identification [1]. The availability of such verified multi-modal spectral data from an independent, government-backed source is a key differentiator, allowing users to perform rigorous incoming quality control and differentiate the correct 2,6-isomer from other naphthalene derivatives or impurities.

Analytical Chemistry Quality Control Spectral Database

2,6-Diacetoxynaphthalene: High-Value Procurement Scenarios Driven by Isomer-Specific Performance


Synthesis of High-Performance Thermotropic Liquid Crystalline Polyesters (LCPs)

This is the primary and most well-documented application for 2,6-diacetoxynaphthalene. As established, the 2,6-substitution pattern is essential for generating the rod-like molecular architecture required for liquid crystallinity [1]. Procurement in this scenario is for use as an acetylated co-monomer in melt polymerization processes to produce LCPs with high thermal stability and unique rheological properties. The polymer's ability to form a nematic melt is critical for applications such as high-strength fibers, precision molded electronic connectors, and barrier films, where the polymer's performance is directly contingent on the use of the correct 2,6-isomer [2].

Research on Structure-Property Relationships in Aromatic Polyesters and Poly(ester-imide)s

In academic and industrial R&D settings, this compound is procured as a model monomer to systematically investigate the influence of naphthalene ring substitution on polymer properties. Studies have directly compared polymers derived from 2,6-diacetoxynaphthalene with those from 1,5-, 1,6-, and 2,7-isomers to understand effects on melting point, crystallinity, and liquid crystalline phase behavior [3][4]. Procuring the high-purity 2,6-isomer is essential for these comparative studies to generate reliable and interpretable data, as contamination with other isomers would confound the results.

Development of Advanced Materials Requiring High-Temperature Stability

Based on evidence that 2,6-derived copolyesters exhibit the highest melting temperatures among naphthalenediol isomers [3], procurement of this monomer is strategically important for developing LCPs and engineering plastics intended for high-temperature environments. This includes applications in automotive under-hood components, aerospace structural materials, and downhole tools for oil and gas exploration. The selection of the 2,6-isomer directly supports the goal of maximizing the polymer's thermal performance ceiling, a key engineering requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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